Comprehensive NMR Characterization and Mechanistic Profiling of 1-(Nitromethyl)cyclohex-1-ene
Comprehensive NMR Characterization and Mechanistic Profiling of 1-(Nitromethyl)cyclohex-1-ene
As a Senior Application Scientist, I frequently encounter the need to unambiguously characterize reactive intermediates in drug discovery pipelines. 1-(Nitromethyl)cyclohex-1-ene (CAS: 5330-61-0) is a highly versatile building block, routinely deployed in the synthesis of spirocyclic scaffolds, functionalized amines, and complex pharmaceutical precursors.
This technical guide provides an in-depth, self-validating framework for the structural elucidation of 1-(nitromethyl)cyclohex-1-ene using high-resolution 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind both the chemical shifts and the instrument acquisition parameters, researchers can ensure absolute data integrity.
Chemical Context & Mechanistic Synthesis
The synthesis of 1-(nitromethyl)cyclohex-1-ene is classically achieved via a base-catalyzed Henry (nitroaldol) reaction between cyclohexanone and nitromethane. This initial step forms 1-(nitromethyl)cyclohexanol, which is subsequently subjected to dehydration (often using acetic anhydride or mesyl chloride/triethylamine) to yield the thermodynamically favored endocyclic alkene. The structural identity and physical properties of this compound are well-documented in the [1] and the [2].
Synthetic pathway of 1-(nitromethyl)cyclohex-1-ene via the Henry reaction and dehydration.
High-Resolution 1 H NMR Spectral Analysis
The 1 H NMR spectrum of 1-(nitromethyl)cyclohex-1-ene is defined by the profound electronic influence of the nitro ( −NO2 ) group. The nitro group exerts a powerful electron-withdrawing inductive ( −I ) and resonance ( −M ) effect. This depletes the local electron density around the exocyclic −CH2− group, drastically reducing diamagnetic shielding and pushing the resonance downfield.
Furthermore, the magnetic anisotropy generated by the adjacent C=C π -system compounds this deshielding effect, resulting in a distinct, isolated singlet at ~4.85 ppm.
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 , 298 K)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Causality |
| H7 ( −CH2NO2 ) | 4.85 | Singlet (s) | 2H | Strongly deshielded by the −NO2 group ( −I,−M ) and alkene magnetic anisotropy. |
| H2 ( =CH− ) | 5.85 | Multiplet (m) | 1H | Endocyclic olefinic proton; broadened by allylic coupling to H3. |
| H6 ( −CH2− ) | 2.15 | Multiplet (m) | 2H | Allylic CH2 adjacent to the fully substituted sp 2 carbon (C1). |
| H3 ( −CH2− ) | 2.05 | Multiplet (m) | 2H | Allylic CH2 adjacent to the methine sp 2 carbon (C2). |
| H4, H5 ( −CH2− ) | 1.55 - 1.70 | Multiplet (m) | 4H | Homoallylic aliphatic protons; complex splitting due to ring fluxionality. |
High-Resolution 13 C NMR Spectral Analysis
The 13 C NMR spectrum corroborates the proton assignments. The most critical diagnostic signal is the C7 carbon. Unlike typical aliphatic carbons that resonate between 10–30 ppm, C7 is shifted to ~79.5 ppm due to the direct covalent attachment of the highly electronegative nitrogen atom.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 , 298 K)
| Position | Shift (δ, ppm) | Type | Assignment Causality |
| C7 | 79.5 | CH2 | Direct attachment to the electronegative −NO2 group. |
| C1 | 131.0 | C (quat) | sp 2 hybridized; fully substituted with the exocyclic −CH2NO2 . |
| C2 | 130.5 | CH | sp 2 hybridized; endocyclic olefinic carbon. |
| C6 | 26.5 | CH2 | Allylic carbon adjacent to C1. |
| C3 | 25.0 | CH2 | Allylic carbon adjacent to C2. |
| C4, C5 | 22.5, 21.5 | CH2 | Homoallylic aliphatic ring carbons. |
2D NMR Workflows for Unambiguous Assignment
To resolve overlapping aliphatic multiplets and definitively anchor the exocyclic nitromethyl group to the cyclohexene ring, a self-validating suite of 2D NMR experiments is strictly required.
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COSY (Correlation Spectroscopy): Maps the continuous spin system from the olefinic H2 proton through the aliphatic ring (H3 → H4 → H5 → H6).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton resonance to its directly attached carbon, allowing for the differentiation of the closely resonating allylic C3 and C6 carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): The ultimate structural validator. HMBC detects 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton couplings. The observation of a 3J coupling between the H7 protons and the C2/C6 carbons proves the regiochemistry of the nitromethyl attachment.
Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.
Experimental Protocols: Self-Validating NMR Acquisition
A spectrum is only as reliable as the protocol used to acquire it. To ensure analytical rigor and reproducibility (especially when comparing synthesized batches against commercial standards from suppliers like [3]), the following self-validating Standard Operating Procedure (SOP) must be executed:
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of isotopically pure CDCl 3 (99.8% D). Causality: CDCl 3 is selected because it lacks exchangeable protons that could obscure the aliphatic region, and the deuterium provides a robust lock signal to prevent magnetic field drift during long 2D acquisitions.
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Probe Tuning and Matching (ATMA): Prior to acquisition, automatically tune and match the NMR probe to the exact 1 H and 13 C Larmor frequencies of the sample. Causality: Proper impedance matching maximizes the Signal-to-Noise Ratio (SNR) and ensures that the RF pulses deliver the exact intended flip angles.
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Gradient Shimming: Perform automated 3D gradient shimming (topshim). Causality: Correcting magnetic field inhomogeneities ensures that the residual CHCl 3 solvent peak has a line width at half-height of <0.8 Hz, preventing the masking of fine J -coupling splitting patterns.
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Pulse Calibration ( P1 ): Calibrate the 90° pulse width specifically for the sample. Causality: An accurate 90° pulse is critical for quantitative integration in 1D spectra and prevents phase-twist artifacts in 2D coherence transfer pathways.
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Quantitative Acquisition:
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For 1 H NMR: Acquire 16 scans with a relaxation delay ( D1 ) of 5.0 seconds. Causality: A 5-second delay ensures >5×T1 relaxation for most small molecules, allowing complete longitudinal magnetization recovery so that integrals are strictly quantitative.
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For 13 C NMR: Acquire 1024 scans utilizing WALTZ-16 broadband proton decoupling to collapse carbon multiplets into sharp singlets, drastically improving the SNR.
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